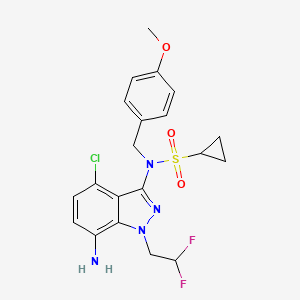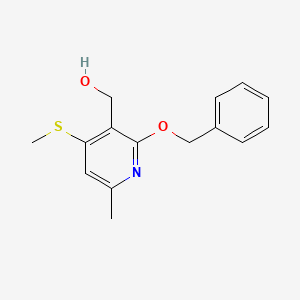
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is a complex organic compound with a unique structure that includes a benzyloxy group, a methylthio group, and a pyridinylmethanol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-bromopyridine. This is achieved by adding an aqueous solution of hydrobromic acid to 2-chloro-4-aminopyridine, followed by the addition of molecular bromine . The resulting compound undergoes further reactions to introduce the benzyloxy and methylthio groups, culminating in the formation of the desired pyridinylmethanol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine monochloride in acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and methylthio positions.
Common Reagents and Conditions
Oxidation: Iodine monochloride in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-chloropyridine: Shares the pyridine core but lacks the benzyloxy and methylthio groups.
2-Chloro-4-bromopyridine: A precursor in the synthesis of the target compound.
Uniqueness
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(6-methyl-4-methylsulfanyl-2-phenylmethoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C15H17NO2S/c1-11-8-14(19-2)13(9-17)15(16-11)18-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |
Clé InChI |
YDCDRNODPAWFQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


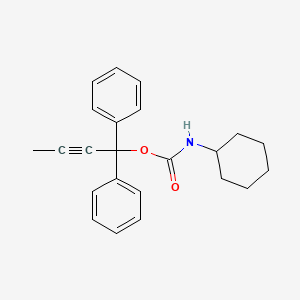
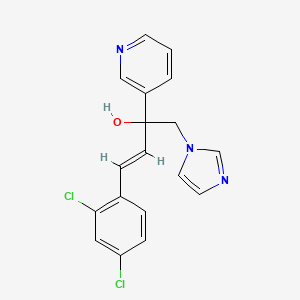
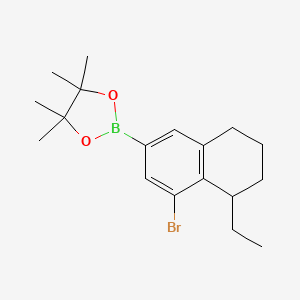
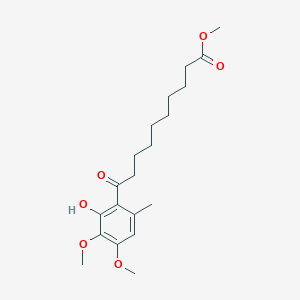
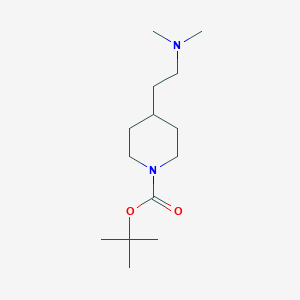
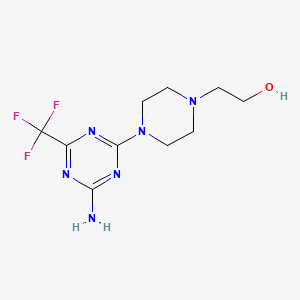
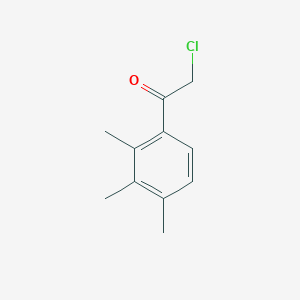
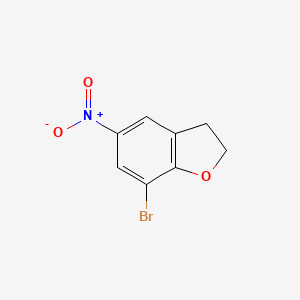
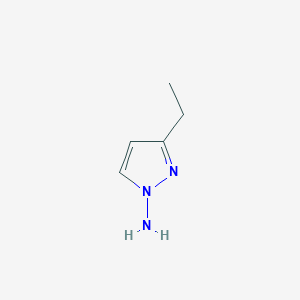
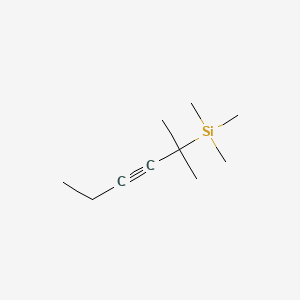

![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)

